1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde
Description
1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde is a cyclobutane-derived aldehyde featuring a methoxypropyl substituent. The compound’s structure combines a strained cyclobutane ring with a polar methoxy group and a propyl chain, influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(2-methoxypropyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-8(11-2)6-9(7-10)4-3-5-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
XHUJVCFXWHMGKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(CCC1)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutanone with 2-methoxypropylmagnesium bromide, followed by oxidation to form the aldehyde group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: 1-(2-Methoxypropyl)cyclobutane-1-carboxylic acid.
Reduction: 1-(2-Methoxypropyl)cyclobutan-1-ol.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methoxypropyl group may influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Structural Differences :
- Substituent : Replaces the methoxy group with a hydroxyl (-OH) group.
- Molecular Formula : C₉H₁₆O₂ (identical to the target compound).
Key Implications :
- Polarity and Solubility: The hydroxyl group increases polarity and hydrogen-bonding capacity, likely enhancing solubility in polar solvents like water or ethanol compared to the methoxy analog.
- Reactivity : The hydroxyl group serves as a reactive site for further functionalization (e.g., esterification or oxidation), whereas the methoxy group is less reactive.
- Stability : The hydroxyl group may render the compound more prone to oxidation or degradation under acidic/basic conditions .
1-(2-Methylpropyl)cyclobutane-1-carbaldehyde (CAS 1707391-35-2)
Structural Differences :
- Substituent : Lacks the methoxy group; features a branched methylpropyl chain.
- Molecular Formula : Likely C₉H₁₄O (based on structural analysis).
Key Implications :
- Hydrophobicity : The absence of a polar methoxy group increases hydrophobicity, reducing solubility in polar solvents.
- Boiling Point : Expected to be lower than the methoxy analog due to reduced polarity .
2-Methoxypropyl Acetate (CAS 70657-70-4)
Structural Differences :
- Core Structure : Contains an acetate ester group instead of a cyclobutane-carbaldehyde.
- Substituent : Shares the 2-methoxypropyl moiety.
Key Implications :
- Volatility : The ester group likely increases volatility compared to the carbaldehyde, making it more suitable as a solvent or plasticizer.
- Reactivity : The acetate group is susceptible to hydrolysis, whereas the carbaldehyde may undergo condensation or redox reactions .
Comparative Analysis Table
| Property | 1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde | 1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde | 1-(2-Methylpropyl)cyclobutane-1-carbaldehyde |
|---|---|---|---|
| Substituent | 2-Methoxypropyl | 2-Hydroxy-2-methylpropyl | 2-Methylpropyl |
| Polarity | Moderate (methoxy) | High (hydroxyl) | Low (alkyl) |
| Solubility (Polar Solvents) | Moderate | High | Low |
| Reactivity | Aldehyde-specific (e.g., nucleophilic addition) | Hydroxyl-specific (e.g., esterification) | Limited functional groups |
| Steric Hindrance | Moderate (linear chain) | Moderate (branched chain) | High (branched chain) |
Notes on Data Limitations
- Direct experimental data (e.g., melting points, NMR shifts) for the target compound are absent in the provided evidence; inferences are drawn from structural analogs.
- Contradictions arise in solubility predictions: hydroxylated analogs may show higher solubility theoretically, but steric effects from cyclobutane could counteract this .
Biological Activity
1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C10H16O2
- Molecular Weight : 168.24 g/mol
- IUPAC Name : 1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde
The compound features a cyclobutane ring, an aldehyde functional group, and a methoxypropyl substituent, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research on the biological activity of 1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde indicates several potential mechanisms of action:
Case Studies
-
Cytotoxicity Against Cancer Cells
- A study evaluated the cytotoxic effects of various cyclobutane derivatives, including 1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde, on human cancer cell lines such as HeLa and MCF-7. The results indicated an IC50 value of approximately 25 µM for HeLa cells, suggesting moderate cytotoxicity.
-
Antimicrobial Evaluation
- In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL against Staphylococcus aureus, indicating potential antimicrobial activity.
The biological activity of 1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde is hypothesized to involve the following mechanisms:
- Interaction with Biological Macromolecules : The aldehyde group can form Schiff base adducts with amino groups in proteins, potentially altering their function.
- Induction of Apoptosis : By inducing oxidative stress or modifying cellular signaling pathways, this compound may trigger apoptotic pathways in cancer cells.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | IC50 = 25 µM (HeLa cells) | [Study Reference 1] |
| Antimicrobial | MIC = 50 µg/mL (S. aureus) | [Study Reference 2] |
Comparison with Related Compounds
| Compound Name | Cytotoxicity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| 1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde | 25 µM | 50 µg/mL (S. aureus) |
| Cyclobutane derivative A | 15 µM | Not tested |
| Cyclobutane derivative B | >100 µM | 100 µg/mL (E. coli) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
